molecular formula C14H18F3NO3 B214144 1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane

1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane

Katalognummer B214144
Molekulargewicht: 305.29 g/mol
InChI-Schlüssel: NYNKDCKLXBPPCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane is not fully understood. However, it has been suggested that its antimicrobial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms. Additionally, its ability to cross the blood-brain barrier may be due to its lipophilic nature.
Biochemical and Physiological Effects
Studies have shown that 1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane has low toxicity and does not have any significant effects on biochemical and physiological parameters. However, further studies are needed to fully understand its effects on the human body.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, its limited solubility in water may make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane. One potential direction is the development of new antibiotics and antifungal agents based on its antimicrobial and antifungal properties. Additionally, further studies are needed to fully understand its mechanism of action and potential use as a drug delivery system. Finally, studies are needed to determine its potential use in the treatment of neurological disorders.

Synthesemethoden

The synthesis of 1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane involves the reaction of 2-furoic acid with 2,2,2-trifluoroethanol to produce 2,2,2-trifluoroethyl 2-furoate. This compound is then reacted with azepane to yield 1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane.

Wissenschaftliche Forschungsanwendungen

1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane has been studied for its potential applications in various fields. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Eigenschaften

Produktname

1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane

Molekularformel

C14H18F3NO3

Molekulargewicht

305.29 g/mol

IUPAC-Name

azepan-1-yl-[5-(2,2,2-trifluoroethoxymethyl)furan-2-yl]methanone

InChI

InChI=1S/C14H18F3NO3/c15-14(16,17)10-20-9-11-5-6-12(21-11)13(19)18-7-3-1-2-4-8-18/h5-6H,1-4,7-10H2

InChI-Schlüssel

NYNKDCKLXBPPCC-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(O2)COCC(F)(F)F

Kanonische SMILES

C1CCCN(CC1)C(=O)C2=CC=C(O2)COCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.